Regulatory Identity: Quantified Purity Specifications for Vemurafenib Impurity 7 Reference Standard Procurement
Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate is commercially supplied as Vemurafenib Impurity 7 with detailed characterization data compliant with ANDA regulatory guidelines, enabling direct pharmacopeial traceability that general methyl sulfonamido benzoates cannot provide [1]. In comparison, generic catalog compounds (e.g., from Leyan catalog #2206458) are supplied at 97% purity without impurity profiling or regulatory documentation, failing to meet ICH Q2(R1) validation requirements for limit tests .
| Evidence Dimension | Purity specification and regulatory documentation for analytical reference standard use |
|---|---|
| Target Compound Data | Supplied with detailed characterization data compliant with regulatory guidelines, traceable against USP/EP standards [1] |
| Comparator Or Baseline | Generic methyl 2,6-difluoro-3-(propylsulfonamido)benzoate (Leyan 2206458): 97% purity, no regulatory documentation |
| Quantified Difference | Qualitative difference: regulatory compliance vs. research-grade only |
| Conditions | Vendor specification comparison; target compound from SynZeal, comparator from Leyan catalog |
Why This Matters
For ANDA submissions or commercial Vemurafenib production, regulatory-grade impurity standards eliminate the need for costly in-house characterization and method revalidation.
- [1] SynZeal Research. Vemurafenib Impurity 7 (CAS No. 1186223-50-6). Product Data Sheet. Accessed May 2026. View Source
